molecular formula C9H11ClN2 B8362458 2-Chloro-3-cyclopentylpyrazine

2-Chloro-3-cyclopentylpyrazine

Cat. No.: B8362458
M. Wt: 182.65 g/mol
InChI Key: BYZFNILQABDLHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-3-cyclopentylpyrazine is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H11ClN2

Molecular Weight

182.65 g/mol

IUPAC Name

2-chloro-3-cyclopentylpyrazine

InChI

InChI=1S/C9H11ClN2/c10-9-8(11-5-6-12-9)7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

BYZFNILQABDLHN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC=CN=C2Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of zinc dust (2.00 g, 30.6 mmol) in N,N-dimethylacetamide (20 mL) was added a mixture of trimethylsilyl chloride and 1,2-dibromoethane (7:5, v/v, 0.95mL total volume) dropwise over 5 minutes. The mixture was stirred for 15 min before cyclopentyl iodide (5.00 g, 25.5 mmol) was added dropwise over 15 min. This mixture was stirred for an additional 15 min and then was added via syringe over 5 min to a mixture of copper(I) iodide (0.30 g, 1.60 mmol), dichloro(1,1-bis(diphenylphosphinoferrocene))palladium(II) (0.65 g, 0.80 mmol), and 2,3-dichloropyrazine (1.66 mL, 16.0 mmol) in N,N-dimethylacetamide (30 mL) under argon atmosphere. The mixture was heated to 80° C. for 7 h, cooled to room temperature and partitioned between ethyl acetate and saturated aqueous ammonium chloride. The resulting layers were separated and the aqueous layer was extracted with ethyl acetate (1×). The combined extracts were washed with water (2×), saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue was purified by silica gel chromatography to give 2-chloro-3-cyclopentylpyrazine.
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20 mL
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2 g
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dichloro(1,1-bis(diphenylphosphinoferrocene))palladium(II)
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0.65 g
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1.66 mL
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30 mL
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copper(I) iodide
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0.3 g
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Synthesis routes and methods II

Procedure details

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